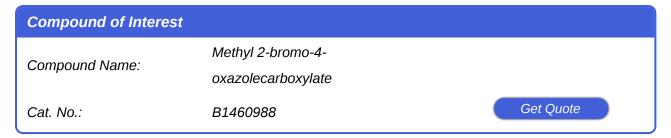


Theoretical Studies of Methyl 2-bromo-4-oxazolecarboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of **Methyl 2-bromo-4-oxazolecarboxylate**, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While experimental data for this specific molecule is limited in published literature, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthesis, chemical properties, reactivity, and spectroscopic profile. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug discovery and development.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that feature prominently in numerous biologically active molecules and natural products.[1][2] The oxazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[1] The introduction of a bromine atom, particularly at the C2 position, imparts unique reactivity, rendering the molecule a versatile intermediate for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This guide focuses on the theoretical aspects of **Methyl 2-bromo-4-oxazolecarboxylate**, providing a predictive framework for its synthesis and application.



Physicochemical Properties

Based on its chemical structure and available data for similar compounds, the following physicochemical properties are predicted for **Methyl 2-bromo-4-oxazolecarboxylate**.

Property	Predicted Value	Source/Basis
CAS Number	1092351-94-4	[4][5][6][7][8]
Molecular Formula	C5H4BrNO3	[4][6]
Molecular Weight	205.99 g/mol	[4][6]
Physical Form	Solid	[4]
Melting Point	90-100 °C	[4]
Density	~1.7 g/cm³	[4]
Refractive Index	~1.51	[4]
Purity	>95% (Commercially available)	[4]

Proposed Synthesis

A plausible and efficient synthetic route to **Methyl 2-bromo-4-oxazolecarboxylate** involves a two-step process: the formation of the methyl 4-oxazolecarboxylate core, followed by regioselective bromination at the C2 position.

Step 1: Synthesis of Methyl 4-oxazolecarboxylate

Several methods are established for the synthesis of oxazole-4-carboxylates. A common and effective approach involves the condensation of an aldehyde with serine methyl ester, followed by oxidation.

Experimental Protocol (Proposed):

• Condensation: To a solution of glyoxal (1 equivalent) and serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, a base (e.g., triethylamine, 1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 12-24 hours.



- Oxidation: The resulting 3-oxazoline-4-carboxylate intermediate is then oxidized without purification. A solution of manganese dioxide (MnO₂, 5-10 equivalents) in a solvent like dichloromethane is added, and the mixture is refluxed for 4-8 hours until the starting material is consumed (monitored by TLC).
- Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove
 the manganese dioxide. The filtrate is concentrated under reduced pressure, and the crude
 product is purified by column chromatography on silica gel to afford methyl 4oxazolecarboxylate.

Step 2: Bromination of Methyl 4-oxazolecarboxylate

The C2 position of the oxazole ring is susceptible to electrophilic bromination.

Experimental Protocol (Proposed):

- Reaction Setup: To a solution of methyl 4-oxazolecarboxylate (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 equivalents) are added.
- Reaction Conditions: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with aqueous sodium thiosulfate solution to quench any remaining bromine. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Methyl 2-bromo-4-oxazolecarboxylate.





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Proposed two-step synthesis of Methyl 2-bromo-4-oxazolecarboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-bromo-4-oxazolecarboxylate** based on characteristic values for similar structures.

1H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3-8.5	Singlet	1H	H5-proton of the oxazole ring
~3.9	Singlet	3H	Methyl ester protons (- OCH ₃)

13C NMR Spectroscopy (Predicted)



Chemical Shift (δ, ppm)	Assignment
~161	Carbonyl carbon of the ester (C=O)
~145	C4-carbon of the oxazole ring
~140	C2-carbon of the oxazole ring (attached to Br)
~135	C5-carbon of the oxazole ring
~53	Methyl carbon of the ester (-OCH₃)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100-3150	Medium	C-H stretch	Aromatic C-H
~2950-3000	Medium	C-H stretch	Methyl C-H
~1720-1740	Strong	C=O stretch	Ester carbonyl
~1550-1650	Medium-Strong	C=N stretch	Oxazole ring
~1100-1300	Strong	C-O stretch	Ester C-O
~1000-1100	Medium	C-O-C stretch	Oxazole ring
~600-700	Medium	C-Br stretch	Carbon-bromine bond

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 205 and 207.[9][10]



m/z	Relative Intensity	Fragment
205/207	High	[M] ⁺ (Molecular ion)
174/176	Medium	[M - OCH₃] ⁺
146/148	Medium	[M - COOCH₃]+
126	Low	[M - Br]+

Reactivity and Applications in Synthesis

The C2-bromo substituent on the oxazole ring is a key functional group that enables a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

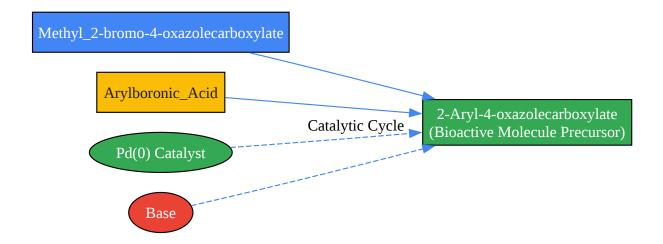
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C2 position of the oxazole and various aryl or heteroaryl groups. This reaction is highly valuable in drug discovery for the synthesis of complex molecules.[1][3][11]

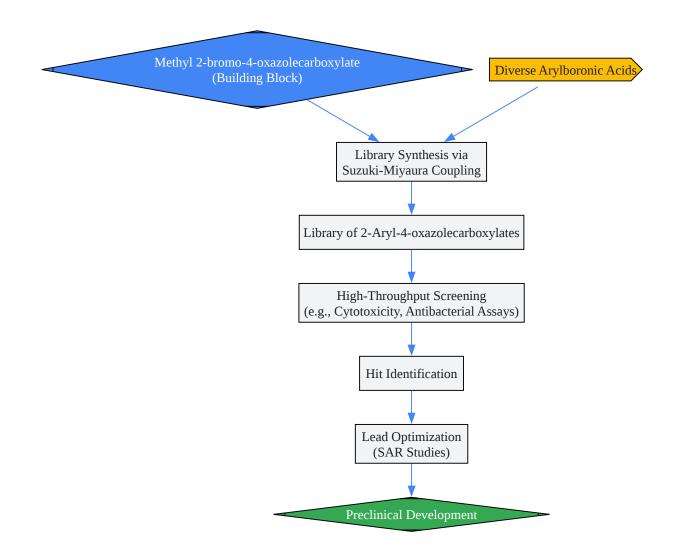
Experimental Protocol (General):

- Reaction Setup: In a reaction vessel, **Methyl 2-bromo-4-oxazolecarboxylate** (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Reaction Conditions: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 6-12 hours.
- Work-up and Purification: After cooling, the reaction mixture is diluted with water and
 extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
 washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude
 product is purified by column chromatography to yield the 2-aryl-4-oxazolecarboxylate
 derivative.









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